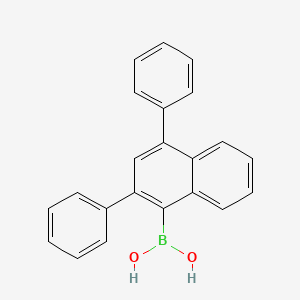

(2,4-Diphenylnaphthalen-1-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,4-Diphenylnaphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a naphthalene core substituted with phenyl groups at the 2 and 4 positions, and a boronic acid group at the 1 position. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Diphenylnaphthalen-1-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acid reagents can help mitigate costs and environmental impact .

Chemical Reactions Analysis

Disproportionation Reactions

Under basic conditions, the compound participates in disproportionation to form borinic acid and boroxin derivatives. This behavior was observed in studies with structurally related arylboronic acids :

Key Findings:

-

Base Dependency: Potassium phosphate (K₃PO₄) accelerates disproportionation.

-

Ligand Effects: Bidentate ligands (e.g., pyridinylpyrazoles) stabilize four-coordinate boron intermediates.

-

Products:

Proteasome Inhibition

Boronic acid derivatives exhibit potent proteasome inhibition via covalent binding to catalytic threonine residues. While the exact compound’s activity is unreported, structurally similar derivatives show:

| Compound | IC₅₀ (Proteasome) | Mechanism |

|---|---|---|

| Dipeptide boronate | 4.60 nM | G₂/M cell cycle arrest |

| Bortezomib analog | 6.74 nM | Enhanced pharmacokinetics |

Histone Deacetylase (HDAC) Inhibition

The boronic acid group substitutes acetamide moieties in HDAC inhibitors, forming transition-state analogs that chelate zinc ions :

| HDAC Inhibitor | IC₅₀ | Target Specificity |

|---|---|---|

| 59 | 2.0 µM | Broad-spectrum inhibition |

| 61 | 2.0 µM | Improved cellular uptake |

Comparative Reactivity with Other Boronic Acids

The compound’s dual phenyl substitution enhances steric bulk and electronic effects compared to simpler analogs:

Antiviral Activity

Boronic acid derivatives disrupt viral replication by binding RNA structures. For example, compound 81 inhibits HIV replication (IC₅₀ ≈ 5 µM) via conformational changes in viral RNA . While untested for this compound, its extended aromatic system may improve RNA-binding affinity.

Stability and Side Reactions

Scientific Research Applications

(2,4-Diphenylnaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Diphenylnaphthalen-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and sensing. The boronic acid group can interact with hydroxyl groups on biomolecules, forming stable boronate esters. This interaction can modulate the activity of enzymes or other molecular targets, making boronic acids valuable tools in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Phenylboronic Acid: A simpler boronic acid with a single phenyl group.

Naphthylboronic Acid: A boronic acid with a naphthalene core but without the phenyl substitutions.

Biphenylboronic Acid: A boronic acid with two phenyl groups connected by a single bond.

Uniqueness: (2,4-Diphenylnaphthalen-1-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain cross-coupling reactions where other boronic acids may not perform as well. Its structure also allows for the formation of more complex and diverse molecular architectures, which can be advantageous in the synthesis of advanced materials and pharmaceuticals .

Biological Activity

(2,4-Diphenylnaphthalen-1-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its applications in drug discovery, particularly in the development of inhibitors for various biological targets.

- Chemical Formula : C22H17BO2

- Molecular Weight : 342.18 g/mol

- Structure : The compound features a boronic acid functional group attached to a diphenyl naphthalene backbone, which contributes to its unique binding properties and biological activities.

- Enzyme Inhibition : Boronic acids, including this compound, are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residues. This mechanism is crucial for their role as pharmacological agents against various diseases, including cancer and bacterial infections .

- Molecular Recognition : The compound can act as a molecular receptor, selectively binding to specific biomolecules. This property is exploited in drug delivery systems and diagnostic applications, where boronic acids enhance the uptake of therapeutic agents into cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the following mechanisms:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines at concentrations ranging from 10 to 20 µM. Notably, it demonstrated selective toxicity towards malignant cells while sparing normal cells .

- Mechanistic Insights : The apoptosis mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins such as Mcl-1. This was evidenced by increased levels of cleaved PARP and DNA fragmentation in treated cells .

Anti-inflammatory Activity

This compound has also shown promise in modulating inflammatory responses:

- Inhibition of Cytokine Secretion : In vitro studies indicated that this compound can inhibit TNFα secretion from human peripheral blood mononuclear cells (PBMCs), suggesting its potential as an anti-inflammatory agent .

Study on Cytotoxicity in Cancer Cells

A detailed investigation was conducted on the effects of this compound on chronic lymphocytic leukemia (CLL) cells:

| Concentration (µM) | % Cell Viability | Apoptosis Induction (% Positive Cells) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 20 | 40 | 50 |

The data indicate a clear dose-dependent relationship between the concentration of the compound and its cytotoxic effects on CLL cells .

In Vivo Studies

In vivo studies using murine models demonstrated that this compound could effectively reduce tumor size when administered subcutaneously. Tumor growth inhibition was observed with a significant reduction in tumor volume compared to control groups treated with saline solutions.

Properties

Molecular Formula |

C22H17BO2 |

|---|---|

Molecular Weight |

324.2 g/mol |

IUPAC Name |

(2,4-diphenylnaphthalen-1-yl)boronic acid |

InChI |

InChI=1S/C22H17BO2/c24-23(25)22-19-14-8-7-13-18(19)20(16-9-3-1-4-10-16)15-21(22)17-11-5-2-6-12-17/h1-15,24-25H |

InChI Key |

FDINBWNHOSNCRQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.